

# Independent verification of published furosemide research findings

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of Furosemide and Torsemide in the Management of Heart Failure

#### Introduction

**Furosemide**, a potent loop diuretic, has long been a cornerstone in the management of fluid overload in patients with heart failure.[1][2] Its primary mechanism of action involves the inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of water and electrolytes.[2][3] While effective, the clinical outcomes of **furosemide** have been a subject of ongoing research, particularly in comparison to other loop diuretics like torsemide. This guide provides an independent verification of published research findings by comparing data from different clinical trials that have evaluated the efficacy of **furosemide** versus torsemide in heart failure patients.

## Comparison of Clinical Trial Data: Furosemide vs. Torsemide

The central question in the clinical use of loop diuretics for heart failure has been whether the choice of agent impacts patient outcomes beyond symptomatic relief. The following tables summarize quantitative data from key studies comparing **furosemide** and torsemide.

### The TRANSFORM-HF Trial

The "Torsemide Comparison with **Furosemide** for Management of Heart Failure" (TRANSFORM-HF) trial was a large-scale, randomized controlled trial designed to definitively



compare the effectiveness of these two diuretics.[4][5]

Table 1: Key Outcomes of the TRANSFORM-HF Trial

| Outcome                                                  | Torsemide Group | Furosemide Group | Hazard Ratio (95%<br>CI)        |
|----------------------------------------------------------|-----------------|------------------|---------------------------------|
| All-Cause Mortality                                      | 26.1%           | 26.2%            | 1.02 (0.89-1.18)                |
| All-Cause Mortality or<br>Hospitalization (12<br>months) | 47.3%           | 49.3%            | 0.92 (0.83-1.02)                |
| Total Hospitalizations<br>(12 months)                    | 940             | 987              | Rate Ratio: 0.94<br>(0.84-1.07) |

Data sourced from the TRANSFORM-HF clinical trial as reported in multiple sources.[4][5][6]

## Earlier Comparative Studies (Meta-analysis and TORIC study)

Prior to the TRANSFORM-HF trial, smaller studies and meta-analyses suggested a potential superiority of torsemide over **furosemide**.[7] The TORIC (Torasemide In Congestive Heart Failure) study, for instance, was a large observational study that indicated better outcomes with torsemide.[7]

Table 2: Findings from the TORIC Study

| Outcome                              | Torsemide Group | Furosemide Group | p-value   |
|--------------------------------------|-----------------|------------------|-----------|
| Improvement in NYHA Functional Class | 45.8%           | 37.2%            | < 0.00017 |
| Mortality                            | 2.2%            | 4.5%             | < 0.05    |

Data from the TORIC study. It is important to note this was an open-label study and had methodological limitations.[7]



## **Experimental Protocols**

The methodologies employed in clinical trials are crucial for interpreting their findings.

#### TRANSFORM-HF Trial Protocol

- Study Design: A pragmatic, randomized, open-label clinical trial.[4]
- Participants: 2,859 patients hospitalized for heart failure.[5]
- Intervention: Patients were randomly assigned to receive either torsemide or furosemide upon hospital discharge.[4]
- Follow-up: Patients were followed for a median of 17.4 months, with data collected via phone calls at 30 days, 6 months, and 12 months post-discharge.[4][6]
- Primary Endpoint: All-cause mortality.[6]

## **TORIC Study Protocol**

- Study Design: An open-label, observational study.[7]
- Participants: 1,337 patients with New York Heart Association (NYHA) class II to III heart failure.[7]
- Intervention: Patients received either torsemide or furosemide as prescribed by their physician.[7]
- Primary Endpoint: Improvement in NYHA functional class and mortality.[7]

# Visualizations Signaling Pathway of Loop Diuretics

The following diagram illustrates the primary mechanism of action for loop diuretics like **furosemide** and torsemide within the nephron.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Furosemide StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]



- 3. droracle.ai [droracle.ai]
- 4. TRANSFORM-HF trial found no difference in effectiveness between 2 common loop diuretics | American Heart Association [newsroom.heart.org]
- 5. Comparison of diuretics shows no difference in heart failure survival | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. Dominance of Furosemide for Loop Diuretic Therapy in Heart Failure: Time to Revisit the Alternatives? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent verification of published furosemide research findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674285#independent-verification-of-published-furosemide-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com